Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate is an organic compound characterized by its unique cyclopropane ring structure with four cyano groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate can be synthesized through a multi-step process involving the reaction of dihydroxymethyl ketones, 2-bromomalononitrile, and malononitrile. The reaction typically involves the formation of a three-membered cyclopropane ring with four cyano groups attached . The presence of electron-withdrawing cyano groups increases the acidity of the protons in the cyclopropane ring, facilitating deprotonation and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases for deprotonation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropane derivatives, while reduction reactions can produce amine-functionalized compounds .
Scientific Research Applications
Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate involves interactions with various molecular targets and pathways. The electron-withdrawing cyano groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the generation of diverse products .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,3,3-tetracyanocyclopropanecarboxylate
- Ethyl 2,2,3,3-tetracyanocyclopropanecarboxylate
- 2,2,3,3-tetracyanocyclopropyl ketones
Uniqueness
The presence of the propyl group may also affect the compound’s interactions with other molecules, making it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C11H8N4O2 |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
propyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H8N4O2/c1-2-3-17-9(16)8-10(4-12,5-13)11(8,6-14)7-15/h8H,2-3H2,1H3 |
InChI Key |
XVVIOIOMAVYLRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1C(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.